molecular formula C19H18BrNO2 B13514035 Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13514035
M. Wt: 372.3 g/mol
InChI Key: RPDJCLIBUJAGMX-UHFFFAOYSA-N
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Description

Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromophenyl group attached to the tetrahydropyridine ring, which is further esterified with a benzyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones.

    Esterification: The final step involves the esterification of the tetrahydropyridine ring with benzyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-phenyl-1,2,3,6-tetrahydropyridine-1-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Benzyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: Similar structure but with the bromine atom in a different position, affecting its chemical properties.

Uniqueness

The presence of the bromine atom in the 3-position of the phenyl ring in benzyl 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate imparts unique chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

benzyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H18BrNO2/c20-18-8-4-7-17(13-18)16-9-11-21(12-10-16)19(22)23-14-15-5-2-1-3-6-15/h1-9,13H,10-12,14H2

InChI Key

RPDJCLIBUJAGMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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